Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)-

Description

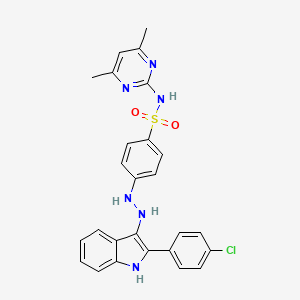

The compound "Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)-" (hereafter referred to as the target compound) is a structurally complex benzenesulfonamide derivative. Its core structure integrates a benzenesulfonamide scaffold substituted with a hydrazino-linked 4-chlorophenyl indole moiety and a 4,6-dimethylpyrimidinyl group.

For instance, benzenesulfonamide derivatives with indole or pyrimidinyl substituents have demonstrated significant activity against cancer cell lines (e.g., MCF-7, HCT116) and isoforms of human carbonic anhydrase (hCA IX/XII) .

Properties

CAS No. |

88152-04-9 |

|---|---|

Molecular Formula |

C26H23ClN6O2S |

Molecular Weight |

519.0 g/mol |

IUPAC Name |

4-[2-[2-(4-chlorophenyl)-1H-indol-3-yl]hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C26H23ClN6O2S/c1-16-15-17(2)29-26(28-16)33-36(34,35)21-13-11-20(12-14-21)31-32-25-22-5-3-4-6-23(22)30-24(25)18-7-9-19(27)10-8-18/h3-15,30-32H,1-2H3,(H,28,29,33) |

InChI Key |

WQTLBPFSOKNLTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NNC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzenesulfonamide Derivative

- Starting from sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or naphthalene-2-sulfonyl chloride), the sulfonamide is formed by reaction with 2-amino-6-methylpyrimidin-4-ol or related amines.

- Typical conditions: reflux in acetone with potassium carbonate as base for 4 hours.

- Purification: filtration, column chromatography, and recrystallization from ethanol.

- Characterization: single-crystal X-ray diffraction confirms monoclinic crystal system and molecular structure.

| Parameter | Compound A (Naphthalene-2-sulfonate) | Compound B (4-Methylbenzenesulfonate) |

|---|---|---|

| Molecular formula | C14H12N4O3S | C11H12N4O3S |

| Molecular weight (g/mol) | 316.34 | 280.31 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P 21/c | P 21/c |

| Density (Mg/m3) | 1.487 | 1.466 |

| Data collection range (θ) | 2.983–26.990° | 3.050–26.990° |

| Refinement R factor | 0.055 | 0.055 |

Table 1: Crystallographic data for sulfonamide intermediates

Hydrazino Group Introduction

- Hydrazine derivatives are reacted with ketones or aldehydes to form hydrazones.

- Microwave irradiation has been employed to accelerate the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, improving reaction times and yields compared to conventional heating.

- Typical ketones include 4-chloroacetophenone to introduce the 4-chlorophenyl group.

- Reaction monitoring is done by thin-layer chromatography (TLC).

Coupling with Indole and Pyrimidine Units

- The indole moiety substituted with 4-chlorophenyl is linked via the hydrazino group to the benzenesulfonamide.

- The pyrimidine ring, specifically 4,6-dimethyl-2-pyrimidinyl, is introduced through nucleophilic substitution or condensation reactions with the sulfonamide nitrogen.

- Reflux conditions in acetic acid for extended periods (e.g., 72 hours) are used to ensure complete coupling.

- Purification involves precipitation in cold water, filtration, drying, and column chromatography.

Reaction Monitoring and Characterization

- TLC and High Performance Liquid Chromatography (HPLC) are standard for monitoring reaction progress and purity.

- Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FT-IR).

- Single-crystal X-ray diffraction provides definitive structural data for intermediates and final compounds.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Duration | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride + 2-amino-6-methylpyrimidin-4-ol, K2CO3, acetone reflux | 4 hours | Filtration, column chromatography, recrystallization | X-ray diffraction, NMR, MS |

| Hydrazino group synthesis | Hydrazine + 4-chloroacetophenone, microwave irradiation or conventional heating | Minutes to hours | TLC monitoring, column chromatography | NMR, HRMS, FT-IR |

| Coupling with indole and pyrimidine | Reflux in acetic acid with hydrazino benzenesulfonamide hydrochloride | Up to 72 hours | Precipitation, filtration, chromatography | NMR, MS, TLC |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times for hydrazino derivatives while maintaining or improving yields.

- Reflux in acetic acid is effective for coupling but requires long reaction times; optimization may involve solvent and catalyst screening.

- Purity and yield are highly dependent on precise control of temperature, pH, and stoichiometry.

- Structural studies confirm the integrity of sensitive groups such as the hydrazino linkage and the pyrimidine ring throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide derivatives with various substituents.

Scientific Research Applications

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of sulfonamide-based inhibitors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. The benzenesulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their activity. The indole moiety can further enhance binding affinity through π-π interactions and hydrogen bonding. The chlorophenyl and dimethylpyrimidinyl groups contribute to the overall stability and specificity of the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

Key Observations :

- The hydrazino linker in the target compound may enhance flexibility and binding affinity compared to rigid oxo-indole derivatives (e.g., Compounds 9 and 18) .

- Pyrimidinyl substituents (as in the target compound and Compound 18) are associated with moderate cytotoxicity, whereas isoxazolyl groups (Compound 9) improve potency .

- Chlorophenyl moieties (common in all compounds) correlate with enhanced bioactivity, likely due to hydrophobic interactions in target binding .

Carbonic Anhydrase (CA) Inhibitors

Key Observations :

- The benzenesulfonamide scaffold is critical for CA binding across all analogs .

- The target compound’s indole-hydrazino group may introduce steric or electronic effects that modulate isoform selectivity, similar to pyrazoline derivatives (Compound 4) .

- TTIs demonstrate that substituent diversity (e.g., hydrophobic tails) can fine-tune CA isoform specificity, a strategy applicable to optimizing the target compound .

HIV Integrase (IN) Inhibitors

Key Observations :

- Nitro groups and hydroxyls in styrylquinoline derivatives enhance HIV IN inhibition . The target compound lacks these groups, suggesting its primary utility lies in CA inhibition or cytotoxicity.

Biological Activity

Benzenesulfonamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- (CAS Number: 88152-04-9) features a complex structure that combines a benzenesulfonamide moiety with hydrazine and pyrimidine components. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a significant presence of nitrogen and sulfur atoms which are crucial for its biological activity. The structural arrangement includes:

- Benzenesulfonamide Group : Known for its antibacterial properties.

- Indole Moiety : Often associated with anticancer and anti-inflammatory activities.

- Hydrazine Linkage : Contributes to the compound's reactivity and potential enzyme inhibition.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamides, including those structurally similar to our compound, revealing that certain derivatives demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | Mixed |

These results suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has been demonstrated in various models. For instance, a study on carrageenan-induced edema in rats showed that specific sulfonamides could inhibit inflammation significantly:

| Compound | Inhibition (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

| Control | Baseline |

This indicates that the compound may modulate inflammatory pathways effectively .

Cardiovascular Effects

Recent investigations into the cardiovascular effects of benzenesulfonamide derivatives utilized isolated rat heart models to assess perfusion pressure and coronary resistance. The results indicated that certain derivatives could decrease perfusion pressure significantly:

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | -15 |

| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | -25 |

These findings suggest a potential interaction with calcium channels, implicating these compounds in cardiovascular regulation .

Case Studies

- Antimicrobial Evaluation : A comprehensive study synthesized various benzenesulfonamide derivatives and evaluated their antimicrobial activities against common pathogens, revealing promising results for further development as antibacterial agents.

- Inflammation Model : In vivo studies on rats demonstrated that specific derivatives significantly reduced paw edema, indicating their potential use in treating inflammatory conditions.

- Cardiac Function Studies : Experiments assessing the impact on coronary resistance showed that some derivatives could effectively lower resistance, suggesting therapeutic applications in cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.